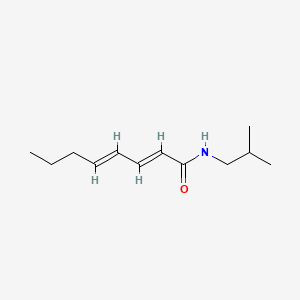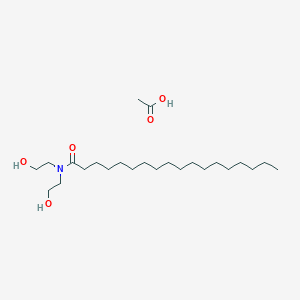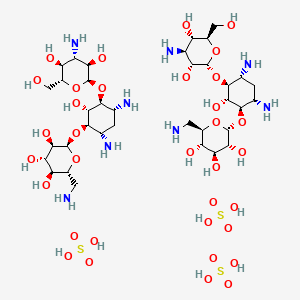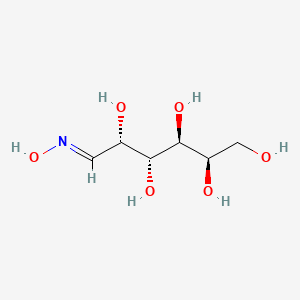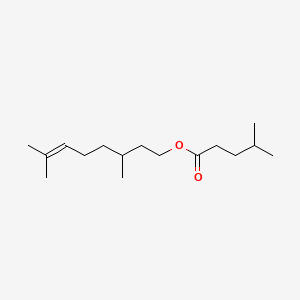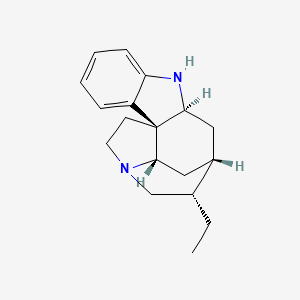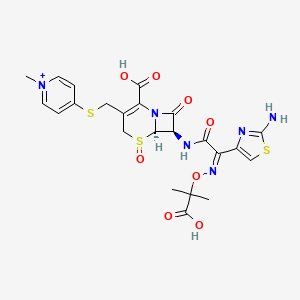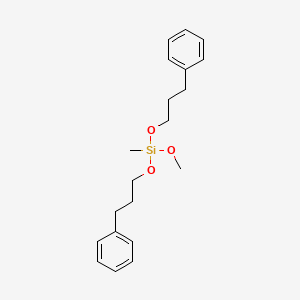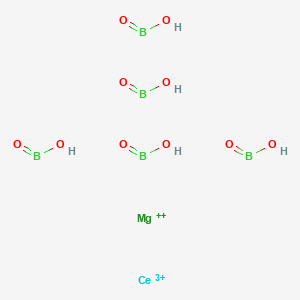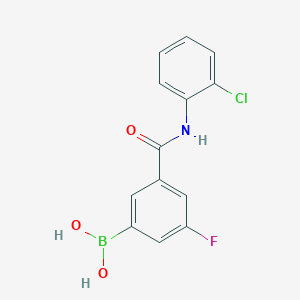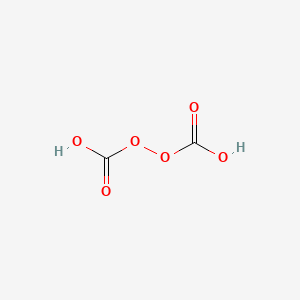
Peroxydicarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxydicarbonic acid is a highly reactive chemical compound that plays a significant role in various chemical processes. It is known for its involvement in photosynthetic oxygen evolution, where it acts as an intermediate. The compound is characterized by its high reactivity and susceptibility to both oxidative and reductive decomposition .
Méthodes De Préparation
Peroxydicarbonic acid can be synthesized through electrochemical methods. One common approach involves the anodic oxidation of potassium carbonate in an electrolytic cell. This method mimics the synthesis of peroxydisulfuric acid and results in the formation of this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound, as it is prone to spontaneous hydrolysis and decomposition .
Analyse Des Réactions Chimiques
Peroxydicarbonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release oxygen.
Reduction: It can also undergo reductive decomposition, leading to the formation of hydrogen peroxide.
Common reagents used in these reactions include manganese ions, cobalt ions, and various oxidizing agents. The major products formed from these reactions are oxygen and hydrogen peroxide .
Applications De Recherche Scientifique
Peroxydicarbonic acid has several scientific research applications, particularly in the field of photosynthesis research. It is proposed as an intermediate in the oxygen-evolving complex of photosystem II, where it plays a crucial role in the conversion of water to oxygen . This makes it an important compound for understanding the mechanisms of photosynthetic oxygen evolution and developing artificial photosynthesis systems .
Mécanisme D'action
The mechanism of action of peroxydicarbonic acid involves its role as an intermediate in the oxygen-evolving complex of photosystem II. The compound binds to essential proteins in the complex and undergoes a series of transformations that lead to the release of oxygen . This process is facilitated by the presence of manganese ions, which play a crucial role in the oxidation of water to oxygen .
Comparaison Avec Des Composés Similaires
Peroxydicarbonic acid is similar to other peroxy acids, such as peroxydisulfuric acid. it is more reactive and has unique properties that make it particularly suitable for its role in photosynthetic oxygen evolution . Other similar compounds include peroxymonosulfuric acid and peroxyacetic acid, which also have applications in oxidation reactions and industrial processes .
Propriétés
Numéro CAS |
27641-41-4 |
|---|---|
Formule moléculaire |
C2H2O6 |
Poids moléculaire |
122.03 g/mol |
Nom IUPAC |
carboxyoxy hydrogen carbonate |
InChI |
InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6) |
Clé InChI |
XYXGFHALMTXBQX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)OOC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


